molecular formula C21H29ClN2O B13968944 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- CAS No. 50341-68-9

1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)-

Cat. No.: B13968944
CAS No.: 50341-68-9
M. Wt: 360.9 g/mol
InChI Key: UWLLQQADKIXSIR-UHFFFAOYSA-N
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Description

The compound 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- is a naphthalene-derived carboxamide featuring three key substituents:

  • N-butyl group: Enhances lipophilicity and may influence membrane permeability.
  • N-(2-(diethylamino)ethyl) group: A tertiary amine moiety that imparts basicity, improving solubility in acidic environments and enabling protonation-dependent interactions.

Properties

CAS No.

50341-68-9

Molecular Formula

C21H29ClN2O

Molecular Weight

360.9 g/mol

IUPAC Name

N-butyl-6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H29ClN2O/c1-4-7-13-24(15-14-23(5-2)6-3)21(25)20-10-8-9-17-16-18(22)11-12-19(17)20/h8-12,16H,4-7,13-15H2,1-3H3

InChI Key

UWLLQQADKIXSIR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 6-Chloronaphthalene-1-carboxylic acid or its derivatives serve as the primary starting material. This compound can be prepared by selective chlorination of naphthalene-1-carboxylic acid under controlled conditions to install the chlorine atom at the 6-position.

Amide Bond Formation

  • The carboxylic acid group at position 1 is converted into an amide via coupling with amines. Typically, the amide bond is formed by reacting 6-chloronaphthalene-1-carboxylic acid with the corresponding amines using coupling reagents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or via acid chloride intermediates.

  • In this case, the amide nitrogen is substituted with both a butyl group and a 2-(diethylamino)ethyl group, which can be introduced either sequentially or via a preformed amine containing both substituents.

N-Alkylation of the Amide Nitrogen

  • The N-substitution on the amide nitrogen with butyl and 2-(diethylamino)ethyl groups is typically achieved through nucleophilic substitution reactions.

  • One approach involves:

    • Formation of the primary amide at the 1-position.

    • Alkylation of the amide nitrogen first with a butyl halide (e.g., butyl bromide or chloride) under basic conditions.

    • Subsequent alkylation with 2-(diethylamino)ethyl halide to introduce the diethylamino ethyl substituent.

  • Alternatively, a secondary amine bearing the butyl and diethylamino ethyl substituents can be synthesized first and then coupled to the acid or acid chloride to form the amide bond.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as column chromatography or recrystallization.

  • Characterization is done by spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Chlorination Chlorinating agent (e.g., Cl2, SO2Cl2) Controlled temperature to avoid poly-chlorination
Amide formation DCC or acid chloride, amine Anhydrous conditions, inert atmosphere preferred
N-Alkylation Alkyl halides, base (e.g., K2CO3, NaH) Solvent: DMF or DMSO, temperature 50-80°C
Purification Chromatography or recrystallization Solvent selection critical for purity

Research Findings and Optimization

  • The presence of the chlorine atom at the 6-position affects the electronic nature of the naphthalene ring, influencing the reactivity during amide formation and alkylation steps.

  • The amide nitrogen's steric hindrance due to dual substitution requires careful control of reaction conditions to achieve high yields.

  • Hydrolysis of the amide under acidic or basic conditions can lead to degradation, so mild reaction conditions are preferred during synthesis and purification.

  • The diethylamino ethyl substituent imparts basicity and improves solubility in polar solvents, which can be exploited for biological activity assays.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Intermediate
1 Chlorination Naphthalene-1-carboxylic acid Cl2 or SO2Cl2, controlled temp 6-Chloronaphthalene-1-carboxylic acid
2 Amide bond formation 6-Chloronaphthalene-1-carboxylic acid DCC or acid chloride, primary amine 6-Chloronaphthalenecarboxamide (primary amide)
3 N-Alkylation Primary amide Butyl halide, base, solvent N-butyl-6-chloronaphthalenecarboxamide
4 N-Alkylation N-butyl amide intermediate 2-(Diethylamino)ethyl halide, base Final compound: 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)-

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- is a synthetic organic compound with a complex structure and diverse applications. It features a naphthalene backbone with a carboxamide functional group, a butyl chain, and a diethylamino ethyl substituent. The molecular formula is C21H29ClN2OC_{21}H_{29}ClN_2O, and the molar mass is approximately 360.92 g/mol.

Scientific Research Applications

1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
  • Biology The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
  • Medicine Research explores its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
  • Industry The compound is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

The chemical reactivity of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- can be attributed to its functional groups. The amide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the chlorine atom on the naphthalene ring may participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions:

  • Oxidation The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
  • Reduction Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
  • Substitution The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexene Carboxamide Derivatives ()

Example Compounds :

  • N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1b)
  • 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4)
Property Target Naphthalenecarboxamide Cyclohexene Derivatives
Core Structure Naphthalene (bicyclic aromatic) Cyclohexene (monocyclic, non-aromatic)
Substituents Chloro, butyl, diethylaminoethyl Iodo/bromo, methyl, phenyl
Synthesis Likely via amidation of naphthalene acid Oxalyl chloride-mediated amidation
Elemental Analysis Not provided in evidence C: 55.78%, H: 5.04%, N: 4.89% (for 4)
Electronic Effects Chloro withdraws electrons; diethylaminoethyl donates Iodo/bromo are weakly deactivating

Key Differences :

  • Aromaticity : The naphthalene core enables extended π-conjugation, enhancing stability and intermolecular interactions compared to cyclohexene derivatives.
  • Reactivity : Chloro substitution in the target compound may direct electrophilic substitution, whereas bromo/iodo groups in analogs favor nucleophilic displacement .

Phosphonothiolate Derivatives ()

Example Compound :

  • Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate
Property Target Naphthalenecarboxamide Phosphonothiolate Derivative
Functional Groups Carboxamide, amine Phosphonothiolate, diisopropylaminoethyl
Solubility Moderate (amine enhances aqueous solubility) Likely low (lipophilic phosphonothiolate)
Reactivity Amide hydrolysis possible under extremes Susceptible to oxidation (S-P bond)
Bioactivity Potential enzyme inhibition (speculative) Known for acetylcholinesterase inhibition

Key Differences :

  • Structural Complexity: The phosphonothiolate contains sulfur and phosphorus, enabling unique reactivity (e.g., nerve agent activity) absent in the carboxamide .
  • Pharmacokinetics: The target’s diethylaminoethyl group may improve tissue penetration compared to the phosphonothiolate’s bulkier pinacolyl group.

Biological Activity

1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its molecular formula is C21H29ClN2OC_{21}H_{29}ClN_{2}O and it possesses a molecular weight of approximately 360.9 g/mol. The compound is characterized by a naphthalene ring structure substituted with a carboxamide group, which contributes to its pharmacological properties.

Biological Activity

The biological activity of this compound has been the subject of various studies, highlighting its potential therapeutic applications:

  • Antiarrhythmic Properties : Research indicates that this compound may function as an antiarrhythmic agent by prolonging the myocardial refractory period and stabilizing cell membranes. This suggests its relevance in treating cardiac disorders.
  • Cellular Interactions : The compound interacts with specific cellular receptors and enzymes, which can lead to diverse physiological effects. Such interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .
  • Cytotoxic Activity : Studies have evaluated the cytotoxic activity of related compounds, revealing structure-activity relationships that indicate potential for anti-cancer applications. For instance, certain derivatives have shown significant cytotoxic effects against human leukemia cell lines .

The mechanism of action for 1-Naphthalenecarboxamide derivatives typically involves binding to specific receptors or enzymes within biological systems. This modulation can influence various cellular processes, making it a focal point for pharmacological research.

Comparative Analysis

A comparative analysis of similar compounds reveals notable differences in their biological activities:

Compound NameMolecular FormulaUnique Features
1-Naphthalenecarboxamide, N-butyl-6-chloroC21H29ClN2OC_{21}H_{29}ClN_{2}OContains a chlorine atom; used in similar applications
BunaftineC21H30N2OC_{21}H_{30}N_{2}OProposed antiarrhythmic agent
N-Butyl-N-[2-(diethylamino)ethyl]-1-naphthamideC27H38N2O8C_{27}H_{38}N_{2}O_{8}Includes additional functional groups

The presence of different substituents significantly alters the pharmacological profiles and applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of 1-Naphthalenecarboxamide derivatives:

  • Study on Antiarrhythmic Activity : A study demonstrated that derivatives could prolong myocardial refractory periods in animal models, indicating potential for treating arrhythmias.
  • Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects on various cancer cell lines, showing that modifications to the naphthalene structure could enhance potency against specific cancers .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of these compounds has shown promising results regarding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their therapeutic viability .

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